Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate
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Overview
Description
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate is a complex organic compound that belongs to the class of sulfoxides. This compound has a thiazole ring, an important moiety known for its wide range of biological activities. The presence of a 4-chlorophenyl group and a benzenecarboxylate moiety indicates its potential pharmacological uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate typically involves multi-step organic reactions. The primary route includes:
Thiazole ring formation through cyclization of appropriate precursors.
Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Formation of the sulfoxide moiety through oxidation using mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Final esterification to form the benzenecarboxylate ester.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale, optimized for yield and cost-effectiveness. High-pressure reactors, continuous flow systems, and automated reaction monitoring could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation to sulfone derivatives using stronger oxidizers.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution on the thiazole ring.
Common Reagents and Conditions
Oxidation: Using reagents like m-CPBA under controlled temperature.
Reduction: Utilizing sodium borohydride in an alcoholic solvent.
Substitution: Employing alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products
Depending on the reaction conditions, the major products can vary from sulfones and sulfides to substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate finds its applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibitory activities.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate exerts its effects is multi-faceted:
Molecular Targets: Likely interacts with various enzymes and receptors due to its structural diversity.
Pathways Involved: May interfere with cellular signaling pathways, modulating processes like apoptosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenylthio)benzoate: Differing in the thiazole and sulfoxide moieties.
2-[(4-Chlorophenyl)thio]-N-(2-oxo-2-phenylethyl)benzamide: Similar, but with an amide linkage instead of a carboxylate ester.
Uniqueness
The unique combination of the thiazole ring, sulfoxide group, and carboxylate ester in Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate imparts distinctive chemical and biological properties, setting it apart from its analogues.
Feel free to dive deeper into any section you're curious about!
Properties
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfinylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-18(24)14-4-2-3-5-16(14)28(25)11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGAVBQYPQNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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